Superior In Vitro Antioxidant Capacity: DHPG vs. Hydroxytyrosol (HT)
In a direct comparative assessment of purified olive-derived extracts, the DHPG-rich extract demonstrated an antioxidant capacity of 9758 μmol Trolox equivalents/mmol of active molecule, compared to 4127 μmol Trolox/mmol for the HT-rich extract and 7042 μmol Trolox/mmol for a mixed extract [1]. This represents a 2.36-fold higher antioxidant capacity on a molar basis for DHPG versus HT in this system.
| Evidence Dimension | Antioxidant capacity (μmol Trolox equivalents/mmol of active molecule) |
|---|---|
| Target Compound Data | 9758 μmol Trolox/mmol (DHPG-rich extract) |
| Comparator Or Baseline | Hydroxytyrosol (HT)-rich extract: 4127 μmol Trolox/mmol; Mixed extract: 7042 μmol Trolox/mmol |
| Quantified Difference | DHPG is 2.36-fold higher than HT (9758 vs 4127 μmol/mmol) |
| Conditions | In vitro antioxidant capacity assay using Trolox equivalents; extracts purified from table olive effluents |
Why This Matters
This molar-scale superiority in antioxidant capacity is critical for formulators in the food, cosmetic, and nutraceutical industries seeking to maximize oxidative stability or bioactivity with minimal ingredient mass.
- [1] Fernández-Prior MÁ, et al. Anti-Inflammatory and Antioxidant Activity of Hydroxytyrosol and 3,4-Dihydroxyphenyglycol Purified from Table Olive Effluents. Foods. 2021 Jan 22;10(2):227. View Source
